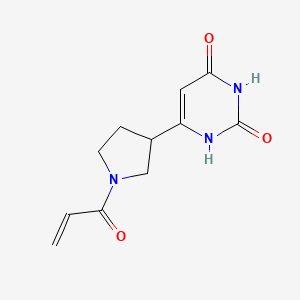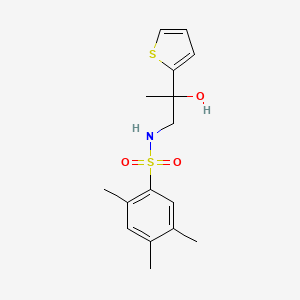
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound featuring a thiophene ring, a hydroxy group, and a sulfonamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxaldehyde and 2,4,5-trimethylbenzenesulfonyl chloride.
Reaction Steps:
The thiophene-2-carboxaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
The resulting alcohol is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO₃).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: CrO₃, acetic acid.
Reduction: LiAlH₄, ether.
Substitution: AlCl₃, chloroform.
Major Products Formed:
Oxidation: 2-hydroxy-2-(thiophen-2-yl)propanone.
Reduction: N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenamine.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection. Industry: The compound's unique properties make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonamide group is known to bind to certain enzymes and receptors, modulating their activity. The hydroxy group enhances the compound's solubility and bioavailability, allowing it to be more effective in biological systems.
Comparison with Similar Compounds
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,6-trimethylbenzenesulfonamide
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3,5-trimethylbenzenesulfonamide
Uniqueness: N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide stands out due to its specific arrangement of substituents, which can influence its chemical reactivity and biological activity.
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in advancing our understanding of organic chemistry and its practical uses.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-11-8-13(3)14(9-12(11)2)22(19,20)17-10-16(4,18)15-6-5-7-21-15/h5-9,17-18H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWKYOISFRZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC=CS2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B2660103.png)
![5-chloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2660104.png)
![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2660106.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]quinoline-8-sulfonamide](/img/structure/B2660107.png)
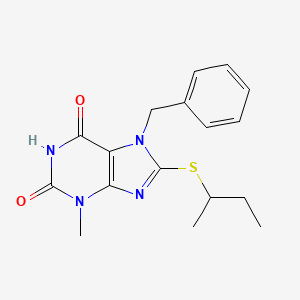
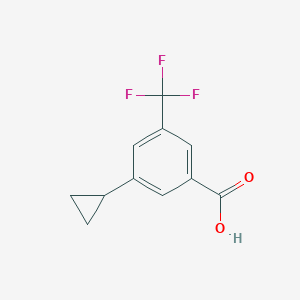
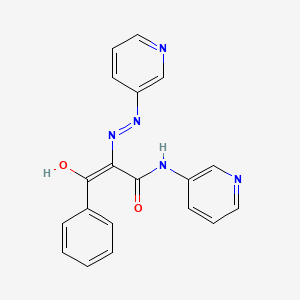
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2660111.png)
![4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride](/img/structure/B2660113.png)
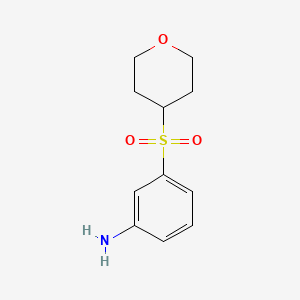
![2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660115.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide](/img/structure/B2660116.png)
![N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660118.png)
